
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . It has a wide spectrum of biological activities and therapeutic potential . The substitution of various groups on the isoxazole ring imparts different activity .
Synthesis Analysis
The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . Among the variety of reactions leading to the construction of the isoxazole ring, two main ones can be distinguished: the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds and the condensation of hydroxylamine with β-diketones or their synthetic equivalents .
Molecular Structure Analysis
The presence of the labile N–O bond in the isoxazole ring capable of cleavage allows one to obtain various 1,3-bifunctional derivatives of carbonyl compounds as a result of a series of transformations .
Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The focus has been either synthetic routes or chemical reactions of the nucleus .
Physical And Chemical Properties Analysis
Isoxazoles are synthetically available, have special chemical and biological properties, and widespread practical use .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Research has been conducted on the synthesis and chemical transformation of chromene-isoxazole derivatives. For instance, Singh et al. (2017) explored the reductive ring opening of chromano-piperidine-fused isoxazolidines, leading to novel compounds through tandem intramolecular rearrangements, highlighting innovative approaches to generate complex structures from simpler precursors (Singh et al., 2017). Similarly, Sosnovskikh et al. (2008) reinvestigated the reactions of 3-substituted chromones with hydroxylamine, offering insights into the synthesis of structurally diverse chromene derivatives, including those with isoxazolyl substitutions (Sosnovskikh et al., 2008).
Antimicrobial Activity
Raval et al. (2012) demonstrated the antimicrobial potential of 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, synthesized using microwave irradiation. This research underscores the potential of chromene-isoxazole derivatives in developing new antimicrobial agents (Raval et al., 2012).
Structural Analysis
Gomes et al. (2015) detailed the crystal structures of four N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, providing valuable information on the molecular geometry and potential intermolecular interactions of chromene derivatives. This research aids in understanding the structural basis for the chemical reactivity and potential biological activities of these compounds (Gomes et al., 2015).
Biological Evaluation
A study by Reddy et al. (2014) synthesized novel 1,2,3-triazole/isoxazole functionalized 2H-Chromene derivatives and evaluated their cytotoxic activity against human cancer cell lines, highlighting the potential therapeutic applications of chromene-isoxazole derivatives in cancer treatment (Reddy et al., 2014).
Mecanismo De Acción
Isoxazoles form an important class of heterocyclic compounds, and many of them exhibit diverse biological activities. These activities include antimicrobial, antiviral, antitumor, anti-inflammatory, immunomodulating, anticonvulsant, and antidiabetic effects . The compound’s targets likely play a role in these activities.
Mode of Action:
The mode of action involves how the compound interacts with its targets Unfortunately, specific details regarding the binding sites or molecular interactions of N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide remain elusive.
Given its isoxazole structure, the compound may participate in 1,3-dipolar cycloaddition reactions or condensation reactions. These transformations could lead to the formation of derivatives with potential biological activity. The labile N–O bond in the isoxazole ring allows for various functionalizations, making isoxazoles synthetically useful .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(1,2-oxazol-4-yl)propyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4/c19-13-8-15(22-14-6-2-1-5-12(13)14)16(20)17-7-3-4-11-9-18-21-10-11/h1-2,5-6,8-10H,3-4,7H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHURRZDSNKTSQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCCCC3=CON=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(isoxazol-4-yl)propyl)-4-oxo-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


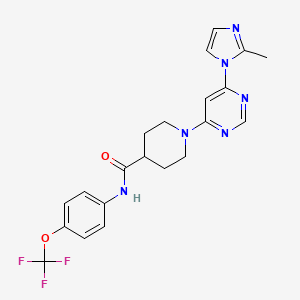

![1-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclohexyl]amino]methyl]cyclopropane-1-carboxylic acid](/img/structure/B2462737.png)
![N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]cyclohexanecarboxamide](/img/structure/B2462738.png)
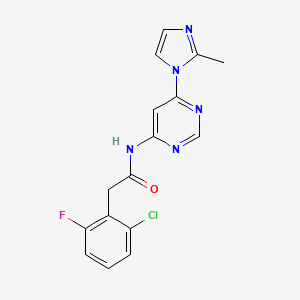
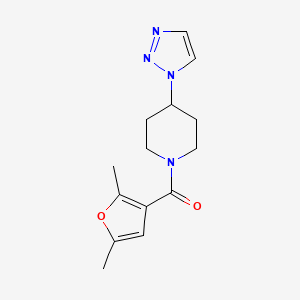

![Methyl (1R,2R,4R,5R)-5-aminobicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B2462743.png)

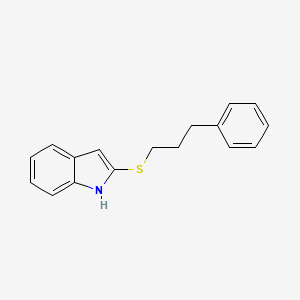
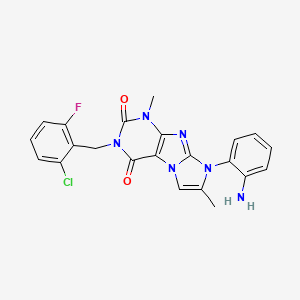
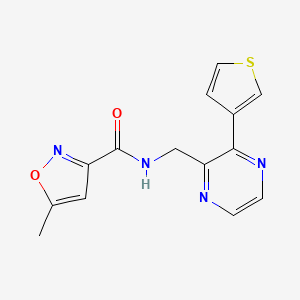
![3-(2-Methoxyphenyl)-2,5-dimethyl-7-(piperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2462756.png)